![molecular formula C14H28BrNO2 B13809651 N,N-Dimethyl-N-(1-hexyl)-N-(2-[methacryloyl]ethyl)ammonium bromide](/img/structure/B13809651.png)
N,N-Dimethyl-N-(1-hexyl)-N-(2-[methacryloyl]ethyl)ammonium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Dimethyl-N-(1-hexyl)-N-(2-[methacryloyl]ethyl)ammonium bromide is a quaternary ammonium compound It is characterized by the presence of a methacryloyl group, which is a functional group derived from methacrylic acid
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-N-(1-hexyl)-N-(2-[methacryloyl]ethyl)ammonium bromide typically involves a quaternization reaction. This reaction can be carried out by reacting N,N-dimethyl-N-(1-hexyl)amine with 2-bromoethyl methacrylate. The reaction is usually conducted in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Types of Reactions:
Substitution Reactions: The bromide ion in this compound can be substituted with other nucleophiles such as chloride, iodide, or hydroxide ions.
Polymerization Reactions: The methacryloyl group can undergo free radical polymerization to form polymers. This reaction is typically initiated by free radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium chloride, sodium iodide, and sodium hydroxide. The reactions are usually carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Polymerization Reactions: Free radical initiators such as AIBN or benzoyl peroxide are used. The polymerization can be conducted in bulk, solution, or emulsion systems at temperatures ranging from 50°C to 80°C.
Major Products:
Substitution Reactions: The major products are the corresponding quaternary ammonium salts with different anions.
Polymerization Reactions: The major products are polymers with methacryloyl groups in the backbone, which can be further functionalized for various applications.
科学的研究の応用
N,N-Dimethyl-N-(1-hexyl)-N-(2-[methacryloyl]ethyl)ammonium bromide has several scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of cationic polymers, which have applications in water treatment, drug delivery, and as antimicrobial agents.
Materials Science: The compound can be used to modify the surface properties of materials, imparting hydrophilicity or antimicrobial properties.
Biomedicine: It is investigated for its potential use in gene delivery systems due to its ability to form complexes with nucleic acids.
Industry: The compound is used in the formulation of coatings, adhesives, and sealants due to its ability to undergo polymerization.
作用機序
The mechanism of action of N,N-Dimethyl-N-(1-hexyl)-N-(2-[methacryloyl]ethyl)ammonium bromide is primarily related to its quaternary ammonium structure. Quaternary ammonium compounds are known to interact with cell membranes, leading to disruption of membrane integrity and cell lysis. This property is exploited in antimicrobial applications. In polymerization reactions, the methacryloyl group undergoes free radical polymerization, forming covalent bonds with other monomers to create polymer chains.
類似化合物との比較
N,N-Dimethyl-N-(1-hexyl)-N-(2-[acryloyl]ethyl)ammonium bromide: Similar structure but with an acryloyl group instead of a methacryloyl group.
N,N-Dimethyl-N-(1-hexyl)-N-(2-[methacryloyl]ethyl)ammonium chloride: Similar structure but with a chloride ion instead of a bromide ion.
N,N-Dimethyl-N-(1-hexyl)-N-(2-[methacryloyl]ethyl)ammonium iodide: Similar structure but with an iodide ion instead of a bromide ion.
Uniqueness: N,N-Dimethyl-N-(1-hexyl)-N-(2-[methacryloyl]ethyl)ammonium bromide is unique due to the presence of the methacryloyl group, which provides distinct polymerization properties compared to the acryloyl group. The bromide ion also influences the solubility and reactivity of the compound in various solvents and reaction conditions.
特性
分子式 |
C14H28BrNO2 |
|---|---|
分子量 |
322.28 g/mol |
IUPAC名 |
hexyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;bromide |
InChI |
InChI=1S/C14H28NO2.BrH/c1-6-7-8-9-10-15(4,5)11-12-17-14(16)13(2)3;/h2,6-12H2,1,3-5H3;1H/q+1;/p-1 |
InChIキー |
UNJNWZKQNRHWQZ-UHFFFAOYSA-M |
正規SMILES |
CCCCCC[N+](C)(C)CCOC(=O)C(=C)C.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


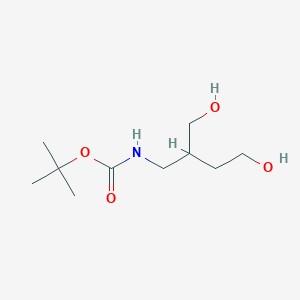
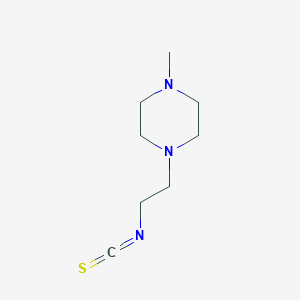

![(4S)-4-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,5S,8S,11S,14S,17S)-5-(2-amino-2-oxoethyl)-14-[(1R)-1-hydroxyethyl]-2,11-bis(hydroxymethyl)-8-(2-methylpropyl)-3,6,9,12,15,23-hexaoxo-1,4,7,10,13,16-hexazacyclotricosane-17-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-carbamimidamido-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[2-[[(2S,3R)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13809590.png)
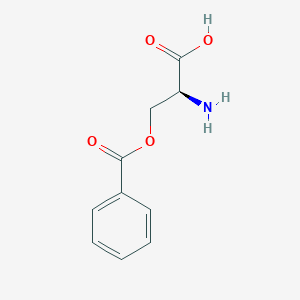
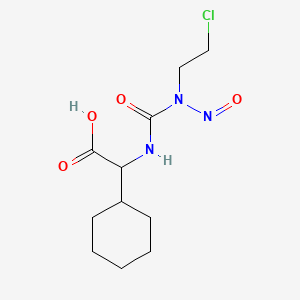
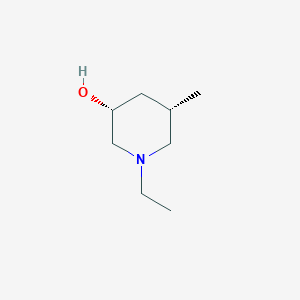
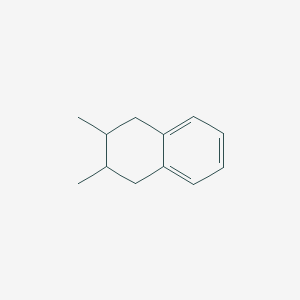
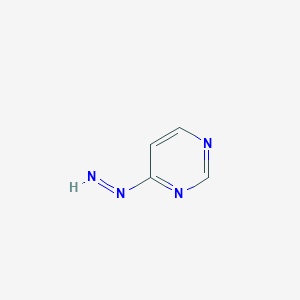
![(1S,3S)-1,7,9-trihydroxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione](/img/structure/B13809638.png)
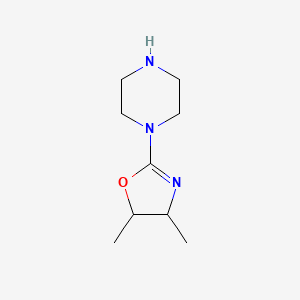

![4-(Hydroxymethyl)-2,5,9-trimethyl-7H-furo[3,2-G]chromen-7-one](/img/structure/B13809664.png)

